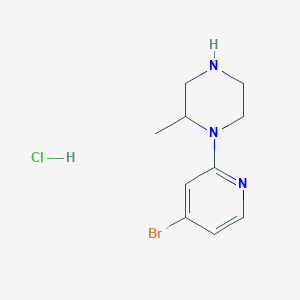
(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(4-Bromopyridin-2-YL)-2-méthylpipérazinehcl est un composé chimique qui appartient à la classe des dérivés de la pipérazine. Ce composé est caractérisé par la présence d'un fragment bromopyridine lié à un cycle pipérazine, qui est en outre substitué par un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-1-(4-Bromopyridin-2-YL)-2-méthylpipérazinehcl implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que la 4-bromopyridine et la 2-méthylpipérazine.
Conditions de réaction : La réaction est généralement effectuée dans des conditions contrôlées, y compris des températures, des solvants et des catalyseurs spécifiques. Les solvants courants utilisés dans la synthèse comprennent le dichlorométhane et l'éthanol.
Étapes de réaction : La bromopyridine est d'abord activée par une réaction d'halogénation, suivie d'une substitution nucléophile par la 2-méthylpipérazine. Le mélange réactionnel est ensuite purifié à l'aide de techniques telles que la chromatographie sur colonne pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un cadre industriel, la production de (R)-1-(4-Bromopyridin-2-YL)-2-méthylpipérazinehcl peut impliquer des réacteurs à grande échelle et des processus automatisés pour garantir la cohérence et l'efficacité. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la pureté et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(R)-1-(4-Bromopyridin-2-YL)-2-méthylpipérazinehcl peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le cycle pyridine peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation de dérivés correspondants de N-oxyde de pyridine.
Réduction : Formation de dérivés de pipérazine réduits.
Substitution : Formation de dérivés de pyridine substitués.
Applications de la recherche scientifique
(R)-1-(4-Bromopyridin-2-YL)-2-méthylpipérazinehcl a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les études de liaison des récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de (R)-1-(4-Bromopyridin-2-YL)-2-méthylpipérazinehcl implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité et conduisant à divers effets biologiques. Le mécanisme exact peut varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- ®-(4-Bromopyridin-2-yl)(phényl)méthanol
- 4-[(4-bromophényl)éthynyl]pyridine
Unicité
(R)-1-(4-Bromopyridin-2-YL)-2-méthylpipérazinehcl est unique en raison de son motif de substitution spécifique et de la présence à la fois de fragments bromopyridine et pipérazine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C10H15BrClN3 |
|---|---|
Poids moléculaire |
292.60 g/mol |
Nom IUPAC |
1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H |
Clé InChI |
AGFHSGMJMPTWLY-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1C2=NC=CC(=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















